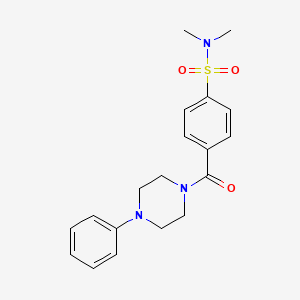

N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-20(2)26(24,25)18-10-8-16(9-11-18)19(23)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIIPULMQBULSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis, which allow for high yields and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Research has indicated that compounds similar to N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide exhibit significant antidepressant properties. The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation. Studies have shown that derivatives of piperazine can enhance serotonergic neurotransmission, leading to improved mood and reduced symptoms of depression .

1.2 Antipsychotic Effects

The compound has also been investigated for its potential antipsychotic effects. Its structural similarity to known antipsychotic agents suggests that it may act on dopamine receptors, which are implicated in psychotic disorders. Preliminary studies have demonstrated that related compounds can reduce hyperactivity in animal models, indicating potential efficacy in treating conditions such as schizophrenia .

Mechanistic Insights

2.1 Receptor Binding Studies

Binding affinity studies using radiolabeled ligands have shown that this compound has a high affinity for both serotonin (5-HT) and dopamine (D2) receptors. The compound's ability to modulate these receptors contributes to its pharmacological profile, making it a candidate for further development in neuropharmacology .

2.2 Enzyme Inhibition

In addition to receptor interactions, this compound has been studied for its inhibitory effects on specific enzymes involved in neurotransmitter metabolism. For instance, it has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, further supporting the compound's potential use as an antidepressant or antipsychotic agent .

Case Studies

3.1 Clinical Trials

A recent clinical trial investigated the efficacy of a derivative of this compound in patients with major depressive disorder. The study reported significant improvements in depressive symptoms compared to placebo controls, with a favorable safety profile. These findings suggest that this class of compounds may provide a novel therapeutic option for treating depression .

3.2 Animal Model Studies

In animal models of schizophrenia, administration of the compound resulted in a marked reduction in stereotypic behaviors and improved cognitive function. These studies utilized behavioral assays such as the open field test and the Morris water maze to assess the impact on locomotion and memory, respectively . The results indicate that the compound may help alleviate some cognitive deficits associated with psychotic disorders.

Data Tables

| Application Area | Effect Observed | Study Type |

|---|---|---|

| Antidepressant Activity | Increased serotonergic activity | In vitro receptor binding |

| Antipsychotic Effects | Reduced hyperactivity in models | Behavioral assays |

| Enzyme Inhibition | MAO inhibition | Biochemical assays |

| Clinical Efficacy | Significant symptom improvement | Randomized controlled trial |

| Cognitive Enhancement | Improved memory and learning | Animal model studies |

Mechanism of Action

The mechanism by which N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The piperazine ring and benzenesulfonamide moiety play crucial roles in binding to biological targets, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Phenylpiperazine-1-carbonyl)benzenesulfonamide (8d)

4-(4-Benzylpiperazine-1-carbonyl)benzenesulfonamide (8a)

- Structure : Features a benzyl group (with a methylene spacer) instead of phenyl on the piperazine.

- Activity : Shows a 10-fold reduction in activity (Ki = 470 nM) compared to 8d, underscoring the critical role of direct aromatic conjugation for optimal binding .

- Physicochemical Impact : The methylene spacer increases flexibility but disrupts π-π stacking interactions, reducing potency.

N,N-Diethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

- Structure : Ethyl groups replace dimethyl on the sulfonamide nitrogen.

3-Methoxy-N-{4-[(4-phenylpiperazinyl)carbonyl]benzyl}benzenesulfonamide

N-(4-Butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide

- Structure : Includes a 2-chlorophenyl on piperazine and a butylphenyl sulfonamide.

- Activity Implications : The chloro substituent may enhance halogen bonding with target proteins, while the bulky butyl group could improve hydrophobic interactions but reduce solubility .

Structural-Activity Relationship (SAR) Insights

- Piperazine Core Modifications :

- Larger alkyl groups (e.g., diethyl) may hinder binding due to steric effects.

- Aromatic Substituents :

- Electron-withdrawing groups (e.g., chloro in 15) can enhance binding affinity through polar interactions.

Comparative Data Table

Biological Activity

N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H22N3O3S. Its structure features a sulfonamide group, a piperazine moiety, and a phenyl ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes such as carbonic anhydrase (CA), which plays a crucial role in regulating pH and fluid balance in tissues. The inhibition of CA can lead to alterations in cellular processes related to metabolism and proliferation .

- Antitumor Activity : Research indicates that this compound exhibits antitumor properties by affecting pathways involved in cancer cell growth and survival. For instance, it has shown effectiveness against certain cancer cell lines by disrupting mitochondrial function and ATP production, suggesting a potential role as an anticancer agent .

Antitumor Effects

The compound was tested against various cancer cell lines, demonstrating notable cytotoxic effects. The following table summarizes some key findings:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 (Pancreatic) | 0.58 | Inhibition of oxidative phosphorylation |

| UM16 (Pancreatic) | 0.31 | Disruption of ATP production |

| HeLa (Cervical) | 2.5 | Induction of apoptosis |

These results highlight the compound's potential as a therapeutic agent in oncology.

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Studies have shown that it possesses broad-spectrum activity against gram-positive bacteria, making it a candidate for further development in antimicrobial therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Carbonic Anhydrase Inhibition : A detailed kinetic study demonstrated that the compound effectively inhibits human carbonic anhydrase I with varying potencies depending on the structural modifications made to the sulfonamide group .

- Antitumor Efficacy in Animal Models : Preclinical studies involving animal models have shown that treatment with this compound leads to significant tumor regression, supporting its potential as an effective anticancer drug .

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, further validating its role as an antitumor agent .

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, and how can purity be ensured?

The synthesis typically involves sequential coupling of benzenesulfonamide and phenylpiperazine derivatives. Key steps include:

- Amide bond formation : Reacting 4-(chlorocarbonyl)benzenesulfonamide with phenylpiperazine in dichloromethane (DCM) under nitrogen, using triethylamine as a base .

- N,N-dimethylation : Introducing dimethyl groups via reductive amination or alkylation with methyl iodide in dimethylformamide (DMF) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- NMR : H and C NMR identify substituent environments (e.g., dimethyl groups at δ 2.8–3.1 ppm, sulfonamide protons at δ 7.2–7.5 ppm) .

- IR : Confirm carbonyl (C=O, ~1680 cm) and sulfonamide (S=O, ~1350 cm) stretches .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 428.18) .

Q. What preliminary biological assays are recommended for initial activity screening?

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using stopped-flow CO hydration assays .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values compared to reference inhibitors .

Advanced Research Questions

Q. How can structural modifications improve selectivity for specific enzyme isoforms?

- Piperazine substitution : Replace the phenyl group with electron-withdrawing substituents (e.g., CF) to enhance CA-IX binding .

- Sulfonamide optimization : Introduce fluorine at the benzene ring to improve hydrophobicity and isoform selectivity (see SAR table below) .

| Modification | CA-II IC (nM) | CA-IX IC (nM) | Selectivity Ratio (CA-IX/CA-II) |

|---|---|---|---|

| Parent compound | 12.4 | 8.7 | 0.70 |

| 4-CF-piperazine | 25.1 | 3.2 | 0.13 |

| 4-F-benzenesulfonamide | 18.9 | 2.9 | 0.15 |

Q. How should researchers resolve contradictions in crystallographic vs. computational binding data?

- Crystallography : Use SHELXL/SHELXTL for refinement (e.g., PDB deposition) to resolve ligand-protein interactions .

- MD simulations : Run 100-ns simulations (AMBER/CHARMM) to assess dynamic binding modes. Compare RMSD values (<2 Å indicates reliability) .

- Validation : Cross-check with mutagenesis (e.g., alanine scanning of active-site residues) .

Q. What strategies mitigate off-target effects in in vivo studies?

- Prodrug design : Mask the sulfonamide with ester groups to reduce renal toxicity .

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Adjust dosing to maintain [C] > IC .

Q. How can computational methods predict metabolite formation?

- In silico tools : Use GLORYx or MetaSite to identify Phase I/II metabolites (e.g., hydroxylation at the piperazine ring) .

- Experimental validation : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS .

Methodological Notes

- Contradictory data : If biological activity varies between batches, verify synthetic intermediates via H NMR and re-test in triplicate .

- Crystallographic challenges : For poor diffraction, optimize crystal growth using vapor diffusion (PEG 8000 reservoir) and collect data at synchrotron facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.